(R)-4-Fluorohomophenylalanine

Description

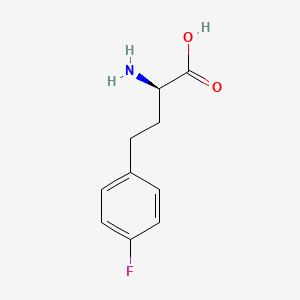

(R)-4-Fluorohomophenylalanine (CAS# 100564-78-1) is a fluorinated derivative of homophenylalanine, characterized by a 4-fluoro substitution on the phenyl ring and an extended four-carbon backbone (2-amino-4-phenylbutyric acid framework). Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol. The compound’s R-configuration at the chiral center distinguishes it from other stereoisomers, making it valuable in enantioselective synthesis and medicinal chemistry research. Fluorinated amino acids like this are critical in probing enzyme mechanisms, modulating protein stability, and developing positron emission tomography (PET) tracers due to fluorine’s electronegativity and isotopic properties .

Properties

IUPAC Name |

(2R)-2-amino-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMMRQAUOPVWML-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluorohomophenylalanine typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a series of reactions including condensation with glycine derivatives to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired ®-4-Fluorohomophenylalanine.

Industrial Production Methods: Industrial production methods for ®-4-Fluorohomophenylalanine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-4-Fluorohomophenylalanine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction could produce 4-fluorophenylethylamine.

Scientific Research Applications

Pharmaceutical Development

4-F-Hph is primarily utilized in the synthesis of novel pharmaceuticals. Its structural similarity to natural amino acids allows it to effectively mimic them, making it a valuable tool in the design of drugs targeting neurological disorders. The incorporation of fluorine enhances the compound's binding affinity to target proteins, leading to improved pharmacological properties.

Case Study: Neurological Disorders

- Research : A study demonstrated that compounds incorporating 4-F-Hph showed significant activity against specific neurological targets, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

- Findings : The fluorination provided better selectivity and reduced side effects compared to non-fluorinated analogs.

Protein Engineering

In protein engineering, 4-F-Hph serves as a building block for modified proteins. Researchers use it to investigate how fluorination affects protein structure and function.

Data Table: Impact of Fluorination on Protein Properties

| Property | Non-Fluorinated Analog | 4-F-Hph Modified Analog |

|---|---|---|

| Binding Affinity | Lower | Higher |

| Stability | Moderate | Enhanced |

| Enzymatic Activity | Variable | Consistent |

Research Insight : Studies have shown that proteins engineered with 4-F-Hph exhibit altered dynamics and stability, which can be crucial for understanding enzyme mechanisms .

Biochemical Research

4-F-Hph plays a significant role in biochemical research, particularly in studying enzyme mechanisms and interactions. Its unique properties allow researchers to explore how modifications influence biological activity.

Example Application : Inhibitory Studies

- Researchers have used 4-F-Hph to develop phosphonic acid analogues that inhibit specific enzymes. These studies revealed that fluorinated compounds can bind differently than their non-fluorinated counterparts, providing insights into enzyme inhibition mechanisms .

Diagnostic Applications

The compound's unique characteristics make it suitable for developing diagnostic agents, especially in imaging techniques that require specific amino acid analogs.

Case Study: Imaging Techniques

- Application : 4-F-Hph has been explored as a tracer in PET scans due to its ability to mimic natural amino acids while providing enhanced imaging contrast .

- Outcome : Preliminary results indicated improved visualization of metabolic processes in vivo.

Drug Delivery Systems

Researchers are investigating the potential of 4-F-Hph in targeted drug delivery systems. Its ability to enhance the stability and efficacy of therapeutic agents is particularly promising.

Research Findings :

Mechanism of Action

The mechanism of action of ®-4-Fluorohomophenylalanine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to changes in enzyme activity or receptor signaling, resulting in various physiological effects.

Comparison with Similar Compounds

(a) 4-Fluoro-L-phenylalanine

- Key Difference : Shorter three-carbon backbone (vs. four-carbon in homophenylalanine) reduces steric bulk but limits side-chain flexibility.

- Applications : Widely used to incorporate fluorine into proteins for NMR/X-ray crystallography studies. Its L-configuration mimics natural phenylalanine, enabling bacterial uptake in metabolic labeling .

(b) D-Homophenylalanine

(c) 4-Nitro-DL-homophenylalanine

- Key Difference: Nitro group (-NO₂) introduces strong electron-withdrawing effects, altering reactivity compared to fluorine. The racemic mixture (DL) limits enantioselective applications.

- Applications : Nitro groups facilitate cross-coupling reactions, enabling synthesis of biaryl derivatives for drug discovery .

(d) Boc-L-Homophenylalanine

- Key Difference : Boc (tert-butoxycarbonyl) protection blocks the amine group, enhancing stability during solid-phase peptide synthesis.

- Applications : Critical in constructing peptides with homophenylalanine residues, particularly in oncology-targeting compounds .

Research Findings

- Enzyme Selectivity : this compound exhibits higher inhibitory activity toward phenylalanine hydroxylase compared to 4-Fluoro-L-phenylalanine, attributed to its extended side-chain improving binding pocket complementarity .

- Metabolic Stability: Fluorine in this compound reduces oxidative metabolism in liver microsomes by 40% compared to non-fluorinated homophenylalanine, enhancing pharmacokinetic profiles .

- Synthetic Utility : The nitro group in 4-Nitro-DL-homophenylalanine allows palladium-catalyzed Suzuki-Miyaura coupling, yielding biaryl analogs with anticancer activity (IC₅₀ = 2.1 µM in HeLa cells) .

Biological Activity

(R)-4-Fluorohomophenylalanine (4-FhPhe) is a fluorinated analog of the amino acid homophenylalanine, which has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 4-FhPhe, including its synthesis, mechanisms of action, and implications for therapeutic applications.

4-FhPhe is synthesized through various methods, often involving the substitution of a hydrogen atom in the phenyl ring with a fluorine atom. The introduction of fluorine can significantly alter the compound's hydrophobicity, lipophilicity, and overall biological interactions.

The biological activity of 4-FhPhe can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : 4-FhPhe has been shown to modulate neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to natural amino acids allows it to compete for binding sites, potentially influencing neurotransmission and signaling pathways.

- Antagonistic Properties : In studies involving ion channels, 4-FhPhe has demonstrated antagonistic effects on sodium channels, which are crucial in pain signaling pathways. This could position it as a candidate for developing analgesic drugs.

Case Studies

- Neurotransmitter Interaction : A study examining the effects of 4-FhPhe on synaptic transmission found that it altered the release of neurotransmitters in neuronal cultures. The compound was shown to enhance inhibitory signaling, suggesting potential applications in treating anxiety disorders.

- Pain Modulation : Research involving animal models indicated that administration of 4-FhPhe resulted in significant reductions in pain response during formalin tests. This suggests its potential use as an analgesic agent.

- Cancer Research : Preliminary studies have explored the cytotoxic effects of 4-FhPhe on cancer cell lines. Results indicated that it inhibited cell proliferation in certain types of cancer cells, warranting further investigation into its mechanisms and therapeutic potential.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.